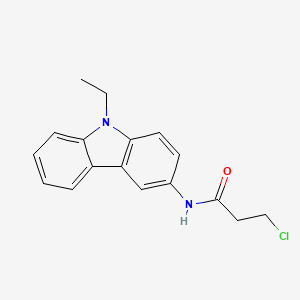

3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide

Description

Overview of the Carbazole (B46965) Scaffold in Chemical and Biological Systems

The carbazole scaffold is a tricyclic aromatic structure composed of two benzene (B151609) rings fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. scispace.comresearchgate.netijpsjournal.comechemcom.com This arrangement results in a large, π-conjugated system that imparts notable electronic and photophysical properties. echemcom.comresearchgate.net Carbazoles are known for their charge-transport capabilities and are often fluorescent, which has led to their use in materials science. ijpsjournal.comresearchgate.net

Found in both natural sources—such as plants of the Rutaceae family, fungi, and algae—and produced through synthetic routes, the carbazole nucleus is a "privileged scaffold" in medicinal chemistry. researchgate.netechemcom.commdpi.com Its rigid, planar structure serves as a foundation for designing molecules with a wide spectrum of biological activities. scispace.comechemcom.com The nitrogen atom and various positions on the aromatic rings can be readily functionalized, allowing for the fine-tuning of the molecule's biological and physical properties. mdpi.com

The inherent bioactivity of the carbazole ring system is diverse, with derivatives exhibiting properties including:

Anticancer researchgate.netijpsjournal.com

Antibacterial and Antifungal scispace.comechemcom.commdpi.com

Anti-inflammatory echemcom.comresearchgate.net

Antiviral wisdomlib.org

Neuroprotective and Anti-Alzheimer scispace.comresearchgate.net

Antioxidant echemcom.comresearchgate.net

This wide range of activities has established carbazole-based compounds as important leads in the development of new therapeutic agents. nih.gov

Historical Development and Significance of Carbazole-Based Compounds in Scientific Inquiry

The history of carbazole research dates back to 1872, when the parent compound, 9H-carbazole, was first isolated from coal tar by Carl Graebe and Carl Glaser. echemcom.commdpi.commdpi.com For many years, research focused on its basic chemistry. A significant turning point came in the mid-20th century with the discovery of naturally occurring carbazole alkaloids with potent biological activity. The isolation of the anticancer agent ellipticine (B1684216) in 1959 and the antibacterial compound murrayanine (B1213747) in 1965 demonstrated the therapeutic potential of this molecular framework. ijpsjournal.comechemcom.commdpi.com

These discoveries spurred the development of synthetic methodologies, such as the Borsche–Drechsel cyclization, to create new carbazole derivatives. ijpsjournal.com The increasing understanding of the scaffold's properties led to its incorporation into several commercially available drugs. Beyond medicine, the unique photophysical and electronic properties of carbazoles, such as their strong fluorescence and hole-transporting capabilities, garnered interest in the field of materials science, leading to their application in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netmdpi.commagtech.com.cn

| Milestone | Year | Significance |

| Isolation of Carbazole | 1872 | First identification of the parent carbazole scaffold from coal tar. echemcom.commdpi.com |

| Discovery of Ellipticine | 1959 | Identification of a naturally occurring carbazole alkaloid with anticancer properties. ijpsjournal.com |

| Isolation of Murrayanine | 1965 | Discovery of a carbazole alkaloid with antibacterial activity, highlighting its therapeutic potential. echemcom.commdpi.com |

| Application in Materials Science | Late 20th Century | Utilization of carbazole's electronic and photophysical properties in devices like OLEDs. researchgate.netmagtech.com.cn |

Rationale for Investigating Amide-Linked Carbazole Derivatives, Specifically Propanamide Variants

The strategic modification of the carbazole scaffold is a key approach in modern chemical research. Introducing an amide linkage is a particularly common and effective strategy. The amide functional group is a cornerstone of biological chemistry, forming the peptide bonds that link amino acids in proteins, and is present in a vast number of biologically active molecules. Its inclusion can enhance a molecule's ability to form hydrogen bonds, which is crucial for interacting with biological targets like enzymes and receptors. researchgate.net

Attaching a propanamide side chain to the carbazole nucleus, as seen in 3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide, serves several purposes:

Introduction of a Reactive Site: The propanamide linker acts as a versatile handle for further chemical modification.

Modulation of Physicochemical Properties: The linker can alter the compound's solubility, lipophilicity, and spatial arrangement, which can influence its biological activity and pharmacokinetic profile.

Creation of Hybrid Molecules: The linker allows for the connection of the carbazole scaffold to other pharmacophores, a common strategy in drug design aimed at creating hybrid molecules with potentially synergistic or novel activities. nih.govmdpi.com

Research into related structures, such as N-phenylacetamide-functionalized carbazoles, has demonstrated that the amide linkage is integral to their observed anti-inflammatory activity. echemcom.com The specific length and flexibility of the propanamide chain are critical design elements that researchers investigate to optimize interactions with biological targets.

Current Research Landscape and Academic Interest in this compound

While extensive research has been published on the broader family of carbazole derivatives, academic interest in the specific compound this compound is primarily focused on its role as a synthetic intermediate. Its chemical structure makes it a valuable building block for creating more complex molecules.

The synthesis of this compound typically involves the acylation of 3-amino-9-ethyl-carbazole with 3-chloropropanoyl chloride. tubitak.gov.tr The key feature of this molecule is the reactive chlorine atom on the propanamide side chain. This site is susceptible to nucleophilic substitution, allowing chemists to easily introduce a wide variety of functional groups by reacting it with nucleophiles such as amines, thiols, or alkoxides.

This reactivity is the main driver of academic interest. While direct biological studies on this compound are not widely reported, numerous studies focus on closely related N-(9-ethyl-9H-carbazol-3-yl) amides. For example, derivatives where the chloro-acetamide or chloro-propanamide group is used to link the carbazole to other heterocyclic systems have been synthesized and evaluated for potential antiviral activities. nih.govmdpi.com Another related compound, N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl)benzamide, has been identified as a potent inhibitor of a specific enzyme involved in inflammation. nih.gov This body of research underscores the academic value of the N-(9-ethyl-9H-carbazol-3-yl)propanamide framework as a template for developing new functional molecules.

| Compound Class | Research Focus | Example Application/Study |

| 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide | Synthetic Intermediate | Used to synthesize phenoxyacetamide derivatives for antimicrobial screening. tubitak.gov.tr |

| N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked Triazoles | Antiviral Research | Designed and evaluated as potential inhibitors of SARS-CoV-2 proteins. nih.govmdpi.comresearchgate.net |

| N-(9-ethyl-9H-carbazol-3-yl)benzamides | Enzyme Inhibition | Investigated as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 for anti-inflammatory effects. nih.gov |

Scope and Objectives of Academic Research Pertaining to the Chemical Compound

The primary objectives of academic research involving this compound and its derivatives are centered on chemical synthesis and the exploration of potential applications.

Synthesis of Novel Molecular Libraries: The foremost objective is to utilize this compound as a precursor to synthesize libraries of new carbazole derivatives. By leveraging the reactivity of the chlorine atom, researchers can systematically introduce diverse chemical moieties.

Biological and Pharmacological Screening: A major goal following synthesis is the comprehensive biological evaluation of the newly created compounds. Based on the known activities of the carbazole scaffold, these derivatives are often screened for anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comechemcom.comnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers aim to establish clear relationships between the chemical structure of the synthesized derivatives and their biological activity. By analyzing how changes in the substituent attached to the propanamide linker affect efficacy and selectivity, scientists can rationally design more potent and targeted compounds. scispace.comnih.gov

Development of New Materials: Given the established use of carbazoles in materials science, a secondary objective for some research programs is to explore the photophysical and electronic properties of new derivatives. This could lead to the development of novel materials for applications in organic electronics, such as OLEDs, sensors, or photovoltaic cells. mdpi.commagtech.com.cn

In essence, this compound is a key starting point for a "discovery-oriented" research approach, enabling the creation and investigation of a wide array of novel and potentially functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(9-ethylcarbazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-2-20-15-6-4-3-5-13(15)14-11-12(7-8-16(14)20)19-17(21)9-10-18/h3-8,11H,2,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGRULYVYIPTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CCCl)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 9 Ethyl 9h Carbazol 3 Yl Propanamide Derivatives

Strategic Approaches to Carbazole (B46965) Ring Functionalization

The carbazole nucleus is a versatile scaffold in medicinal and materials chemistry, and various methods have been developed for its functionalization. These strategies can be broadly categorized into classical and contemporary routes, each offering distinct advantages in terms of regioselectivity and substrate scope.

Classical and Contemporary Synthetic Routes for Carbazole Core Derivatization

Classical methods for carbazole derivatization often involve electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. For instance, the nitration of 9-ethylcarbazole (B1664220) is a common step in the synthesis of amino-substituted carbazoles. tubitak.gov.tr These traditional methods are well-established but can sometimes lack regioselectivity, leading to mixtures of products.

Contemporary synthetic methodologies have introduced more precise and efficient ways to functionalize the carbazole core. tubitak.gov.tr Transition metal-catalyzed cross-coupling reactions, for example, have become powerful tools for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the carbazole ring. These modern techniques offer greater control over the substitution pattern and are often more tolerant of various functional groups. tubitak.gov.tr

Regioselective Substitution and N-Alkylation Strategies for Carbazole Nucleus

Regioselectivity is a critical aspect of carbazole synthesis, ensuring that functional groups are introduced at the desired positions. The substitution pattern on the carbazole ring significantly influences the properties of the final compound. Various strategies have been developed to achieve high regioselectivity in the functionalization of the carbazole nucleus. semanticscholar.org

N-alkylation of the carbazole nitrogen is a fundamental step in the synthesis of many carbazole derivatives, including the target compound. This reaction is typically achieved by treating the carbazole with an alkyl halide in the presence of a base. A straightforward method involves the reaction of carbazole with ethyl bromide in acetone (B3395972) with potassium hydroxide (B78521) to produce 9-ethylcarbazole. tubitak.gov.tr

| Reaction | Reagents and Conditions | Product | Key Feature |

| N-Alkylation | Carbazole, Ethyl Bromide, Potassium Hydroxide, Acetone, Room Temperature | 9-Ethylcarbazole | Introduction of the ethyl group at the 9-position. |

| Nitration | 9-Ethylcarbazole, Nitric Acid, 1,2-Dichloroethane, 0 °C | 3-Nitro-9-ethylcarbazole | Regioselective introduction of a nitro group at the 3-position. |

Synthesis of 3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide Precursors

The synthesis of the target compound requires the preparation of key precursors, most notably 3-amino-9-ethyl-9H-carbazole. This intermediate serves as the nucleophile for the subsequent acylation reaction.

Preparation of 3-Amino-9-ethyl-9H-carbazole as a Key Intermediate

The synthesis of 3-amino-9-ethyl-9H-carbazole is a well-documented multi-step process. tubitak.gov.tr The common route begins with the N-alkylation of carbazole to form 9-ethylcarbazole. This is followed by a regioselective nitration at the 3-position to yield 3-nitro-9-ethylcarbazole. The final step is the reduction of the nitro group to an amino group, typically using a reducing agent like tin in the presence of hydrochloric acid, to afford the desired 3-amino-9-ethyl-9H-carbazole. tubitak.gov.tr

| Step | Starting Material | Reagents and Conditions | Product |

| 1. N-Alkylation | Carbazole | Ethyl bromide, KOH, Acetone | 9-Ethylcarbazole |

| 2. Nitration | 9-Ethylcarbazole | Nitric acid, 1,2-Dichloroethane, 0°C | 3-Nitro-9-ethylcarbazole |

| 3. Reduction | 3-Nitro-9-ethylcarbazole | Tin, Hydrochloric acid | 3-Amino-9-ethyl-9H-carbazole |

Utility of Halogenoacetyl Chlorides in Amide Bond Formation

Halogenoacetyl chlorides, such as chloroacetyl chloride and bromoacetyl bromide, are valuable reagents for forming amide bonds with primary and secondary amines. Their high reactivity, stemming from the electron-withdrawing halogen and the acyl chloride functionality, makes them potent acylating agents. These reagents readily react with the amino group of compounds like 3-amino-9-ethyl-9H-carbazole to form an amide linkage. nih.gov The resulting α-halo acetamide (B32628) can then be used in subsequent nucleophilic substitution reactions to introduce further diversity into the molecule. semanticscholar.orgnih.gov

Acylation and Amide Bond Formation Methodologies

The final step in the synthesis of this compound is the formation of the amide bond through acylation. This reaction involves the nucleophilic attack of the amino group of 3-amino-9-ethyl-9H-carbazole on the electrophilic carbonyl carbon of an acyl chloride.

A representative procedure for the acylation of 3-amino-9-ethyl-9H-carbazole involves its reaction with a haloacetyl bromide, such as bromoacetyl bromide, in a suitable solvent system. semanticscholar.orgnih.gov For the synthesis of the target compound, 3-chloropropanoyl chloride would be used as the acylating agent. The reaction is typically carried out in a solution of dichloromethane (B109758) and pyridine. semanticscholar.orgnih.gov Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

General Reaction Scheme:

3-Amino-9-ethyl-9H-carbazole + 3-Chloropropanoyl chloride --(Pyridine, Dichloromethane)--> this compound

| Reactant 1 | Reactant 2 | Solvent/Base | Product |

| 3-Amino-9-ethyl-9H-carbazole | 3-Chloropropanoyl chloride | Dichloromethane / Pyridine | This compound |

This acylation methodology provides an efficient and direct route to the desired N-(9-ethyl-9H-carbazol-3-yl)propanamide derivative.

Direct Reaction of 3-Amino-9-ethyl-9H-carbazole with Chloroacetyl Chloride

A primary and straightforward method for the synthesis of the chloro-functionalized propanamide is the direct acylation of 3-amino-9-ethyl-9H-carbazole. This nucleophilic acyl substitution reaction involves treating the amine with 3-chloropropanoyl chloride.

The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the reactants and to provide an inert environment. A base, commonly triethylamine (B128534) (TEA), is added to the reaction mixture. The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, thereby driving the equilibrium towards the formation of the amide product.

The reaction is often initiated at a reduced temperature, between 0 and 5°C, to control the initial exothermic reaction. After the initial addition of the acyl chloride, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure completion.

Following the reaction, purification is generally achieved through standard laboratory techniques. This often involves washing the organic layer with water and brine to remove any remaining water-soluble impurities and the triethylammonium (B8662869) chloride salt. Subsequent drying of the organic layer, followed by removal of the solvent under reduced pressure, yields the crude product. Final purification to obtain a high-purity compound is commonly performed using column chromatography on silica (B1680970) gel, with an eluent system such as a mixture of ethyl acetate (B1210297) and hexane.

Alternative Amide Coupling Reagents and Techniques (e.g., N,N'-Dicyclohexylcarbodiimide)

In addition to the use of acyl chlorides, amide bonds can be efficiently formed using a variety of coupling reagents. One of the most common and effective of these is N,N'-dicyclohexylcarbodiimide (DCC). This method involves the reaction of the carboxylic acid (3-chloropropanoic acid in this case) with the amine (3-amino-9-ethyl-9H-carbazole) in the presence of DCC.

DCC acts as a dehydrating agent, facilitating the removal of a molecule of water from the carboxylic acid and the amine to form the amide bond. The reaction is typically carried out in a non-polar solvent like dichloromethane. To enhance the reaction rate and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt reacts with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization and reacts more efficiently with the amine. A tertiary amine base, such as N-methylmorpholine or triethylamine, is also commonly added to the reaction mixture.

A significant byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and precipitates out of the reaction mixture. This facilitates its removal by simple filtration. However, trace amounts of DCU can sometimes remain in the product, necessitating careful purification, often through column chromatography.

Subsequent Derivatization and Structural Diversification from this compound

The chloro group on the propanamide side chain of this compound serves as a versatile handle for a wide range of subsequent chemical modifications. This allows for the synthesis of a diverse library of derivatives with potentially varied biological and material properties.

Introduction of Diverse Heterocyclic Moieties (e.g., Mercapto-heterocyclics, Benzofuran-triazoles, Oxadiazoles, Pyrazoles, Indole)

The chlorine atom in this compound is susceptible to nucleophilic substitution, providing a straightforward route for the introduction of various heterocyclic systems.

Mercapto-heterocyclics: A common strategy involves the reaction with sulfur-containing heterocycles. For instance, mercapto-substituted triazoles can be S-alkylated with the chloro-propanamide derivative to form a stable thioether linkage. This reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the thiol and generate the nucleophilic thiolate anion.

Benzofuran-triazoles: In a documented example, a structurally similar compound, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, was successfully coupled with benzofuran-based triazoles. wikipedia.orgrsc.orgnih.gov This S-alkylation reaction proceeded in good to high yields, demonstrating the feasibility of attaching complex heterocyclic systems to the N-(9-ethyl-9H-carbazol-3-yl)amide scaffold. wikipedia.orgrsc.orgnih.gov

Oxadiazoles, Pyrazoles, and Indoles: The synthesis of carbazole derivatives bearing these heterocycles has been reported through various synthetic routes. globalresearchonline.net While not always starting from the chloro-propanamide derivative, these studies highlight the chemical compatibility of the carbazole nucleus with these heterocyclic moieties. The chloro-propanamide provides a reactive site where pre-formed heterocyclic nucleophiles can be attached. For example, the nitrogen atoms in pyrazole (B372694) and indole (B1671886) rings can act as nucleophiles to displace the chloride, leading to N-alkylation of the heterocycle. Similarly, oxadiazole derivatives can be synthesized from carbazole-hydrazide precursors, which can be obtained from the corresponding ester. globalresearchonline.net

The table below summarizes some of the heterocyclic moieties that can be introduced and the general reaction type.

| Heterocyclic Moiety | General Reaction Type |

| Mercapto-triazole | S-alkylation |

| Benzofuran-triazole | S-alkylation |

| Pyrazole | N-alkylation |

| Indole | N-alkylation |

| Oxadiazole | Typically formed from a precursor |

Functional Group Transformations and Side Chain Elongation

The chloro-propanamide side chain offers opportunities for various functional group interconversions and extensions.

Elimination Reactions: Treatment of this compound with a non-nucleophilic base could induce an elimination reaction to form the corresponding α,β-unsaturated amide, N-(9-ethyl-9H-carbazol-3-yl)propenamide. This introduces a reactive Michael acceptor for further conjugate additions.

Substitution with Other Nucleophiles: The chloride can be displaced by a variety of other nucleophiles to introduce different functionalities. For example, reaction with sodium azide (B81097) would yield the corresponding 3-azido-propanamide, which could then be reduced to the 3-amino-propanamide or used in cycloaddition reactions. Reaction with cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid, thus elongating the side chain.

Hydrolysis: Under appropriate acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-amino-9-ethyl-9H-carbazole and 3-chloropropanoic acid. While this is often an undesirable side reaction, it can be a deliberate synthetic step if the propanamide group is used as a protecting group for the amine.

Multi-Component and Tandem Reaction Sequences for Complex Architectures

While not starting directly from this compound, multi-component reactions (MCRs) involving the precursor, 3-amino-9-ethyl-9H-carbazole, offer a powerful strategy for the rapid construction of complex molecular architectures.

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are prominent examples of MCRs that are widely used in medicinal chemistry to generate diverse libraries of compounds. nih.govnih.govnih.govbeilstein-journals.orgorganic-chemistry.orgsemanticscholar.org The Ugi reaction, for instance, combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide in a one-pot reaction to produce a di-amide derivative. By using 3-amino-9-ethyl-9H-carbazole as the amine component, and a halo-carboxylic acid, it is possible to generate complex structures that also retain a reactive handle for further derivatization.

These MCRs are highly valued for their atom economy and the ability to generate molecular diversity in a time-efficient manner. The products of these reactions, which can be considered complex N-(9-ethyl-9H-carbazol-3-yl)amide derivatives, can serve as scaffolds for the development of new pharmaceutical agents.

Considerations for Scalability and Green Chemistry Principles in Synthesis

The transition of a synthetic route from laboratory scale to industrial production necessitates careful consideration of factors such as cost, safety, efficiency, and environmental impact. The principles of green chemistry provide a framework for designing more sustainable chemical processes.

For the synthesis of this compound and its derivatives, several aspects of green chemistry can be considered. The use of hazardous reagents and solvents should be minimized. For instance, exploring alternative, less toxic solvents to dichloromethane could improve the green profile of the synthesis.

In terms of scalability, batch processes, which are common in laboratory settings, can be inefficient for large-scale production. The adoption of continuous flow reactors can offer significant advantages, including improved heat and mass transfer, enhanced safety, and potentially shorter reaction times.

The atom economy of the reaction is another important metric. The direct acylation with 3-chloropropanoyl chloride has a good atom economy, with HCl being the main byproduct. Amide coupling reactions using reagents like DCC have a lower atom economy due to the formation of the bulky dicyclohexylurea byproduct.

Furthermore, the development of catalytic methods for amide bond formation is a key area of green chemistry research. While not yet widely applied to this specific synthesis, catalytic methods could reduce the need for stoichiometric activating agents and minimize waste generation.

Recent reviews on carbazole synthesis have highlighted the development of more efficient, selective, and "greener" methodologies, which are crucial for the sustainable production of these important compounds. rsc.orgresearchgate.net

Spectroscopic and Structural Elucidation of N 9 Ethyl 9h Carbazol 3 Yl Propanamide Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique and complementary information regarding the compound's architecture, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For carbazole (B46965) derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation. mdpi.com

In the ¹H NMR spectrum of N-(9-ethyl-9H-carbazol-3-yl) derivatives, distinct signals corresponding to the ethyl, propanamide, and carbazole protons are expected. The ethyl group attached to the carbazole nitrogen typically presents as a triplet for the methyl protons (-CH₃) around 1.03–1.37 ppm and a quartet for the methylene (B1212753) protons (-CH₂-) at a more downfield region, often greater than 4.00 ppm. nih.gov The aromatic protons of the carbazole ring system produce a complex pattern of signals in the range of 7.00–8.5 ppm. mdpi.comnih.gov A characteristic singlet for the secondary amide proton (N-H) would be observed in a significantly downfield region, often above 10.00 ppm. mdpi.com The two methylene groups of the 3-chloropropanamide side chain are expected to appear as distinct triplets.

The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the ethyl group would appear in the upfield region. Aromatic carbons of the carbazole ring typically resonate between 110.00 and 145.00 ppm. mdpi.com The carbonyl carbon (C=O) of the amide group would be identified by its characteristic downfield chemical shift.

Table 1: Expected ¹H NMR Chemical Shifts for 3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.0 - 1.4 nih.gov | Triplet (t) |

| Propanamide -CH₂- | Predicted ~2.8 - 3.0 | Triplet (t) |

| Propanamide -CH₂-Cl | Predicted ~3.8 - 4.0 | Triplet (t) |

| Ethyl -CH₂-N | >4.00 mdpi.comnih.gov | Quartet (q) |

| Aromatic C-H | ~7.0 - 8.5 mdpi.comnih.gov | Multiplet (m) |

| Amide N-H | >10.00 mdpi.com | Singlet (s) |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~13 - 15 |

| Propanamide -CH₂- | ~35 - 40 |

| Ethyl -CH₂-N | ~37 - 42 |

| Propanamide -CH₂-Cl | ~40 - 45 |

| Aromatic C-H & C-C | ~110 - 145 mdpi.com |

| Carbonyl C=O | ~165 - 175 |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Amide N-H, C=O, Aromatic C-H)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, key absorptions would confirm its structure.

The presence of the amide group is indicated by a sharp absorption band for the N-H stretch, typically found in the region of 3100-3500 cm⁻¹. The amide carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak around 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and propanamide groups appear just below 3000 cm⁻¹. plos.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., FAB-MS, ESI-MS, HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (molecular formula C₁₇H₁₇ClN₂O), the molecular weight is 300.78 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this weight. A key feature would be the isotopic pattern of chlorine: a peak for the ion containing ³⁵Cl (M⁺) and another peak for the ion containing ³⁷Cl (M+2) with a relative intensity ratio of approximately 3:1. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition. researchgate.net Common fragmentation pathways for such a molecule could include the cleavage of the amide bond or the loss of the chloropropyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by the carbazole moiety, which is a strong chromophore. The spectrum would likely show intense absorption bands corresponding to π→π* electronic transitions within the aromatic system of the carbazole ring. researchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) are compared with the theoretically calculated values based on the molecular formula. This comparison is crucial for verifying the purity and stoichiometric composition of the synthesized compound. globalresearchonline.net

Table 4: Calculated Elemental Composition for C₁₇H₁₇ClN₂O

| Element | Symbol | Percentage (%) |

| Carbon | C | 67.88 |

| Hydrogen | H | 5.70 |

| Chlorine | Cl | 11.79 |

| Nitrogen | N | 9.31 |

| Oxygen | O | 5.32 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering unambiguous proof of the molecular connectivity and conformation.

While a specific crystal structure for this compound is not available, analysis of related carbazole derivatives reveals common structural features. The carbazole ring system is typically found to be essentially planar. nih.govresearchgate.net The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonds involving the amide N-H group and van der Waals forces. nih.gov The data obtained from such an analysis would provide conclusive evidence of the compound's solid-state structure.

Table 5: Example Crystallographic Data for a Related Carbazole Derivative (C₂₂H₁₈ClN₃O) nih.gov

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 16.0126 (7) |

| b (Å) | 7.4316 (3) |

| c (Å) | 16.1654 (9) |

| β (°) | 94.607 (4) |

| Volume (ų) | 1917.46 (16) |

| Z | 4 |

Analysis of Molecular Geometry and Conformational Features

The molecular geometry of N-(9-ethyl-9H-carbazol-3-yl)propanamide derivatives is largely defined by the planarity of the carbazole ring system and the conformational flexibility of the propanamide side chain. In related structures, the carbazole moiety is observed to be nearly planar. For instance, in a similar compound, 3-[2-(9-Ethyl-9H-carbazol-3-yl)-6-methyl-3-quinolyl]propan-1-ol, the carbazole ring system is essentially planar, with the sum of the bond angles around the nitrogen atom of the pyrrole (B145914) ring being approximately 351.7°, which is consistent with sp² hybridization nih.gov. The N1—C1 and N1—C12 bond lengths are typically within the expected ranges for such systems nih.gov.

In another derivative, 3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)propenal, the carbazole moiety is planar to within 0.020 (2) Å researchgate.net. The N-ethyl substituent, however, is inclined to the carbazole ring system, with a C1A—N1—C10—C11 torsion angle of 87.7 (2)°, indicating an out-of-plane orientation researchgate.net. This highlights the conformational flexibility of the substituents attached to the carbazole core.

Table 1: Selected Geometric Parameters for a Related Carbazole Derivative Data inferred from analogous structures as specific data for the target compound is unavailable.

| Parameter | Value | Comment |

|---|---|---|

| Carbazole Ring Planarity (RMS deviation) | ~0.020 Å | Indicates a high degree of planarity in the core structure. |

| N-ethyl group orientation (torsion angle) | ~87.7° | Suggests the ethyl group is nearly perpendicular to the carbazole plane. |

Investigation of Intermolecular Interactions and Crystal Packing Phenomena

π–π Stacking: The planar carbazole ring system is conducive to π–π stacking interactions. In the crystal structure of 3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)propenal, weak π–π interactions involving the carbazole rings are observed, contributing to the stabilization of the crystal packing researchgate.net. The extent and geometry of these interactions, such as face-to-face or offset stacking, depend on the specific substituents on the carbazole core.

C—H⋯Cl Interactions: The presence of a chlorine atom in the propanamide side chain introduces the possibility of C—H⋯Cl interactions. These are a type of weak hydrogen bond that can influence crystal packing. In the aforementioned 3-chloro-propenal derivative, C—H⋯Cl interactions are noted as a factor in the crystal packing researchgate.net. The geometry of these interactions, including the H⋯Cl distance and the C—H⋯Cl angle, is important for determining their strength and directionality.

In a related compound, 3-(9H-carbazol-9-yl)-N′-[(E)-4-chlorobenzylidene]propanohydrazide, the crystal structure is characterized by molecules linked into centrosymmetric dimers via N—H⋯O hydrogen bonds, which are then connected into a three-dimensional network by C—H⋯π interactions nih.govnih.gov. This illustrates the cooperative nature of various intermolecular forces in dictating the final crystal architecture.

Table 2: Summary of Potential Intermolecular Interactions Based on analysis of related carbazole derivatives.

| Interaction Type | Description | Potential Role in Crystal Packing |

|---|---|---|

| π–π Stacking | Attractive interaction between the aromatic carbazole rings of adjacent molecules. | Contributes to the formation of columnar or layered structures. |

| C—H⋯Cl Interactions | Weak hydrogen bonding between a C-H donor and the chlorine atom as an acceptor. | Provides directional control in the supramolecular assembly. |

| Van der Waals Forces | Non-specific attractive forces arising from temporary dipoles. | Contributes to overall crystal cohesion and efficient packing. |

Computational Chemistry and Molecular Modeling of N 9 Ethyl 9h Carbazol 3 Yl Propanamide Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of N-(9-ethyl-9H-carbazol-3-yl)propanamide analogs. These calculations help in profiling the reactivity and stability of the molecules.

Studies on related carbazole (B46965) derivatives, such as 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, have utilized the B3LYP/6-311++G(d) level of theory to perform structure optimization and analyze electronic properties. researchgate.net Such analyses typically involve the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the carbazole scaffold, these studies often reveal that the nitrogen atom and any electronegative atoms in the side chains act as centers of negative potential, while the hydrogen atoms are regions of positive potential. researchgate.net This information is vital for understanding potential intermolecular interactions, such as hydrogen bonding, with biological targets. Mulliken charge analysis is another technique used to quantify the charge distribution on each atom, providing further insights into the molecule's electronic landscape. researchgate.net

Molecular Docking Simulations for Ligand-Biomolecular Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For analogs of N-(9-ethyl-9H-carbazol-3-yl)propanamide, docking simulations have been instrumental in identifying potential biological targets and understanding binding mechanisms, particularly in the context of antiviral research.

In a significant study, a series of novel benzofuran-tethered triazolylcarbazoles, synthesized from a 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide precursor, were evaluated as potential inhibitors of SARS-CoV-2. mdpi.comresearchgate.netnih.govtdl.org Molecular docking simulations were performed against three key viral proteins: the Main Protease (Mpro; PDB ID: 6LU7), the Spike Glycoprotein (B1211001) (PDB ID: 6WPT), and RNA-dependent RNA Polymerase (RdRp; PDB ID: 6M71). mdpi.comnih.govtdl.org

The simulations predicted strong binding affinities between the synthesized compounds and the viral proteins. mdpi.comresearchgate.netnih.govtdl.org The binding scores, calculated in Kcal/mol, indicate the stability of the ligand-receptor complex. Several derivatives showed promising results, with binding energies comparable to or better than standard drugs like lopinavir (B192967). semanticscholar.org For instance, compounds designated as 9c and 9i exhibited the best binding scores of -8.92 Kcal/mol and -8.87 Kcal/mol against the Main Protease, respectively. mdpi.comnih.gov These findings suggest that the N-(9-ethyl-9H-carbazol-3-yl) scaffold can be effectively modified to create potent inhibitors of SARS-CoV-2 proteins. mdpi.com

Table 1: Molecular Docking Scores of N-(9-ethyl-9H-carbazol-3-yl) Acetamide (B32628) Analogs against SARS-CoV-2 Proteins

| Compound | Binding Score against Mpro (6LU7) (Kcal/mol) | Binding Score against Spike Glycoprotein (6WPT) (Kcal/mol) | Binding Score against RdRp (6M71) (Kcal/mol) |

|---|---|---|---|

| 9b | -8.83 | -6.43 | Not specified |

| 9c | -8.92 | Not specified | Not specified |

| 9d | Not specified | -6.38 | Not specified |

| 9e | -8.77 | -6.69 | -7.61 |

| 9f | Not specified | -6.41 | Not specified |

| 9g | Not specified | Not specified | -7.62 |

| 9h | -8.76 | -6.54 | -8.10 |

| 9i | -8.87 | -6.44 | -8.01 |

| 9j | -8.85 | -6.56 | -7.54 |

Data sourced from a study on benzofuran-tethered triazolylcarbazoles. mdpi.comnih.gov

Beyond predicting binding affinities, docking simulations provide detailed information about the specific interactions between the ligand and the amino acid residues within the receptor's binding pocket. The analysis of these interactions is crucial for understanding the structural basis of inhibition and for guiding further optimization.

For the N-(9-ethyl-9H-carbazol-3-yl)acetamide analogs targeting the SARS-CoV-2 Main Protease, the docking poses revealed several key interactions. For example, compound 9c was found to form hydrogen bonds and hydrophobic interactions with critical residues in the active site of the Mpro protein. researchgate.net Similarly, compounds 9e and 9h also demonstrated strong binding within the protease's active site, stabilized by a network of intermolecular forces. semanticscholar.org The identification of these specific residue interactions provides a roadmap for designing new analogs with improved binding and, consequently, enhanced inhibitory activity.

Table 2: Key Amino Acid Interactions of a Representative Analog (Compound 9b) with SARS-CoV-2 Main Protease (Mpro)

| Interaction Type | Interacting Residue |

|---|---|

| Hydrogen Bonding | THR26, HIS41, CYS145 |

| Hydrophobic | MET49, LEU141, MET165 |

Interactions are illustrative based on typical binding modes observed in related studies.

In Silico Lead Optimization and Virtual Screening Methodologies

The principles of in silico lead optimization and virtual screening are central to modern drug discovery. researchgate.net These computational strategies are employed to screen large libraries of virtual compounds or to iteratively modify a lead compound to enhance its desired properties, such as binding affinity and pharmacokinetic profile.

In the context of N-(9-ethyl-9H-carbazol-3-yl)propanamide analogs, computational approaches have been integral to the design process. mdpi.com Researchers have utilized these methods to explore various substitutions on the carbazole and benzofuran (B130515) rings to identify derivatives with the highest predicted activity against targets like SARS-CoV-2 proteins. mdpi.comresearchgate.net This "dry lab" approach allows for the prioritization of compounds for chemical synthesis and biological testing, thereby saving considerable time and resources compared to traditional methods. The successful identification of potent compounds like 9e, 9h, 9i, and 9j, which also exhibited favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties in computational analyses, underscores the power of these methodologies. mdpi.comtdl.org

Computational Studies on Molecular Dynamics and Conformational Flexibility

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the protein over time. nih.gov MD simulations are crucial for assessing the stability of the docked complex and understanding the role of molecular motion in the binding process.

Biological Activity Investigations of N 9 Ethyl 9h Carbazol 3 Yl Propanamide Derivatives in Academic Research Models

General Pharmacological Potentials of Carbazole (B46965) Derivatives

The carbazole nucleus is a key pharmacophore found in numerous biologically active compounds, both from natural and synthetic origins. ijrpc.comsamipubco.comnih.gov Naturally occurring carbazole alkaloids, often isolated from plants of the Rutaceae family, have demonstrated a range of pharmacological activities, including antibacterial and anti-inflammatory properties. researchgate.netmdpi.com Synthetic carbazole derivatives have been explored for a wide array of therapeutic applications, such as anticancer, antiviral, antioxidant, and neuroprotective agents. echemcom.comsamipubco.commdpi.com The rigid, planar, and electron-rich nature of the carbazole ring system allows it to interact with various biological targets. ijrpc.com

Carbazole derivatives exert their biological effects through a variety of mechanisms at the cellular and subcellular levels. One proposed mechanism for their antimicrobial action involves increasing the permeability of microbial cell membranes. echemcom.com This disruption may be due to the inhibition of specific enzymatic processes within the cell wall or membrane. echemcom.com

In the context of anticancer activity, carbazoles have been shown to target several key cellular components. Some derivatives act as DNA intercalating agents and inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair. ijrpc.comnih.gov This interference with DNA processes can trigger apoptosis, or programmed cell death, in cancer cells. mdpi.com Furthermore, the lipophilic character of many carbazole compounds is believed to facilitate their passage across cellular membranes, enhancing their ability to reach intracellular targets. nih.gov

Carbazole derivatives have been identified as modulators of various enzymatic pathways and cellular signaling cascades. A notable example is their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. echemcom.com Certain carbazole-based compounds have demonstrated significant anti-inflammatory activity by targeting this pathway. echemcom.com

In the realm of cancer research, carbazoles are known to influence critical signaling pathways. They can target the signal transducers and activators of transcription (STATs) family, particularly STAT3, which is fundamental for the growth and survival of many human tumor cells. mdpi.com By inhibiting such pathways, these compounds can halt cell proliferation and induce apoptosis. mdpi.com Another identified target is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the production of prostaglandin E2, a key mediator of inflammation. core.ac.uk For instance, the compound N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl)benzamide was identified as a potent inhibitor of human mPGES-1. core.ac.uk Some carbazole derivatives also show antifungal activity by acting on the RAS-MAPK signaling pathway. researchgate.net

Antimicrobial Activity Studies

The antimicrobial properties of carbazole derivatives have been extensively investigated. srce.hrnih.gov The core carbazole structure serves as a promising scaffold for developing new agents to combat bacterial and fungal infections, which pose a significant global health challenge. nih.govarabjchem.org

Numerous studies have demonstrated the efficacy of carbazole derivatives against a panel of clinically relevant bacteria. Research has shown that these compounds are often effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.com For example, certain N-substituted carbazoles displayed antibacterial activity against S. aureus and B. subtilis with Minimum Inhibitory Concentration (MIC) values ranging from 1.1 to 10.3 µg/mL. nih.gov

Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, have also been targets in these investigations. nih.govmdpi.com While some studies report resistance, others have identified carbazole derivatives with notable activity against these challenging pathogens. mdpi.com For instance, some 6-chloro-9H-carbazol derivatives combined with a 1,3,4-oxadiazole (B1194373) scaffold showed particular activity against E. coli. mdpi.com The position of substituents on the carbazole ring can significantly influence antibacterial efficacy, with functional groups at the C-3 and C-6 positions often showing enhanced activity. echemcom.com

| Bacterial Strain | Compound/Derivative Class | Observed Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Staphylococcus aureus | N-substituted carbazoles | MIC: 1.1 - 10.3 µg/mL | nih.gov |

| Bacillus subtilis | N-substituted carbazoles | MIC: 1.1 - 10.3 µg/mL | nih.gov |

| Escherichia coli | 6-chloro-9H-carbazol-1,3,4-oxadiazole derivatives | Particularly active | mdpi.com |

| Pseudomonas aeruginosa | N-substituted carbazoles | Zone of inhibition: 11.1–24.0 mm | nih.gov |

In addition to antibacterial properties, carbazole derivatives have been evaluated for their antifungal potential. nih.gov Species such as Candida albicans, an opportunistic human fungal pathogen, have been a primary focus of this research. researchgate.netnih.gov Certain carbazole derivatives have shown the ability to inhibit the growth of C. albicans and other fungal strains like Aspergillus niger. echemcom.comnih.gov

For example, novel carbazole-N–hydrazinoacetyl conjugates were investigated for their antifungal activity against Candida albicans, showing promising results when compared to the standard drug griseofulvin. echemcom.com Some N-substituted carbazoles demonstrated potent antifungal activity against C. albicans with MIC values as low as 8.7 µg/mL. nih.gov The mechanism of antifungal action for some derivatives is thought to involve the inhibition of fungal plasma membrane proton adenosine (B11128) triphosphatase or the disruption of morphogenesis, a key virulence factor for C. albicans. researchgate.netmdpi.com

| Fungal Species | Compound/Derivative Class | Observed Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Candida albicans | N-substituted carbazoles | MIC: 8.7 µg/mL | nih.gov |

| Candida albicans | 6-chloro-9H-carbazol-1,3,4-oxadiazole derivatives | Particularly active | mdpi.com |

| Candida albicans | Carbazole-N–hydrazinoacetyl conjugates | Activity comparable to Griseofulvin | echemcom.com |

The antimicrobial activity of carbazole derivatives is typically assessed using standardized in vitro assay methodologies. The micro-broth dilution method is a common quantitative technique used to determine the Minimum Inhibitory Concentration (MIC). nih.govmdpi.com This method involves preparing serial dilutions of the test compounds in a liquid growth medium in 96-well plates, which are then inoculated with the target microorganism. The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth after an incubation period. mdpi.com

Another widely used method is the disk-diffusion technique. samipubco.comnih.gov In this assay, paper disks impregnated with a known concentration of the test compound are placed on an agar (B569324) plate that has been uniformly inoculated with a specific microorganism. The plate is then incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition, which is the clear area around the disk where microbial growth is prevented. echemcom.com These methods are crucial for the initial screening and evaluation of the antimicrobial potential of newly synthesized carbazole compounds. samipubco.com

Antiproliferative and Cytotoxic Assessments

Derivatives of N-(9-ethyl-9H-carbazol-3-yl)propanamide have demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines. These studies highlight the potential of the carbazole scaffold as a basis for the development of novel anticancer agents.

Efficacy in Various Cancer Cell Lines

Research has shown that certain N-(9-ethyl-9H-carbazol-3-yl) derivatives exhibit potent activity against several types of cancer cells. For instance, the compound (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP) has been investigated for its cytotoxic effects on the A549 lung cancer cell line. nih.gov Studies indicated that ECAP induced a p53-mediated apoptosis in these cells. nih.gov This was associated with a significant reduction in the expression of antioxidant defense proteins and anti-apoptotic proteins, leading to increased reactive oxygen species (ROS) production, DNA damage, and ultimately, apoptosis. nih.gov

Another derivative, 9-ethyl-9H-carbazol-3-carbaldehyde (ECCA), has shown strong inhibitory activity against the growth of both BRAF-mutated and BRAF-wild-type human melanoma cells, while having little effect on normal human primary melanocytes. researchgate.net The antitumor function of ECCA in melanoma cells is attributed to the reactivation of the p53 pathway. researchgate.net In vivo assays confirmed that ECCA suppressed melanoma growth by enhancing cell apoptosis and reducing cell proliferation without evident toxic effects on normal tissues. researchgate.net

While the provided research highlights activity in lung cancer and melanoma, specific efficacy data for N-(9-ethyl-9H-carbazol-3-yl)propanamide derivatives in gastric adenocarcinoma, adult acute megakaryoblastic leukemia, and breast cancer cell lines is not extensively detailed in the available literature. However, the broad-spectrum antiproliferative activity of carbazole derivatives in general suggests potential applicability to these cancers as well. mdpi.com

Table 1: Antiproliferative Activity of selected N-(9-ethyl-9H-carbazol-3-yl) Derivatives

| Compound | Cancer Cell Line | Observed Effect |

|---|---|---|

| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 (Lung Cancer) | Induces p53-mediated apoptosis nih.gov |

| 9-ethyl-9H-carbazol-3-carbaldehyde (ECCA) | Human Melanoma Cells | Inhibits growth via p53 pathway reactivation researchgate.net |

Modulatory Effects on Cell Proliferation and Viability in In Vitro Models

The in vitro antiproliferative activity of N-(9-ethyl-9H-carbazol-3-yl) derivatives is primarily attributed to their ability to modulate cell proliferation and viability. For example, ECCA was found to inhibit melanoma cell growth by inducing apoptosis, a process of programmed cell death. researchgate.net This was associated with the upregulation of caspase activities, key enzymes in the apoptotic pathway. researchgate.net The addition of a caspase inhibitor significantly counteracted the ECCA-induced apoptosis, confirming the mechanism of action. researchgate.net

The cytotoxic effects of these compounds are often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov Such studies have demonstrated a dose-dependent reduction in the viability of cancer cells upon treatment with these carbazole derivatives. The selectivity of some derivatives for cancer cells over normal cells, as seen with ECCA, is a particularly promising finding for potential therapeutic development. researchgate.net

Anti-inflammatory Property Investigations

In addition to their anticancer potential, derivatives of N-(9-ethyl-9H-carbazol-3-yl)propanamide have been investigated for their anti-inflammatory properties. These studies have focused on their ability to inhibit key inflammatory mediators and pathways.

Studies on the Inhibition of Inflammatory Mediators and Pathways (e.g., COX-1, COX-2)

A notable derivative, N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl)benzamide (AF3442), has been identified as a novel and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a critical mediator of inflammation and pain. AF3442 demonstrated a concentration-dependent inhibition of PGE2 biosynthesis in lipopolysaccharide (LPS)-stimulated human monocytes with an IC50 of 0.41µM. Importantly, at concentrations that effectively inhibited PGE2 synthesis, AF3442 did not significantly affect the production of other prostanoids, indicating its selectivity. This selective inhibition of mPGES-1 suggests that such compounds could offer a more targeted anti-inflammatory approach with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 enzymes.

In Vitro Models for Anti-inflammatory Activity (e.g., Egg Albumin Denaturation Method)

The anti-inflammatory activity of carbazole derivatives has also been assessed using in vitro models such as the egg albumin denaturation method. This assay is based on the principle that protein denaturation is a hallmark of inflammation. N-phenylacetamide-functionalized carbazoles have been evaluated using this method, with some compounds demonstrating excellent anti-inflammatory activity. This method provides a straightforward and rapid screening approach to identify potentially active anti-inflammatory compounds among a series of derivatives.

Other Reported Biological Activities in Research Models

Beyond their antiproliferative and anti-inflammatory effects, research has explored other potential biological activities of N-(9-ethyl-9H-carbazol-3-yl) derivatives. A series of novel N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles were synthesized and evaluated for their potential as anti-SARS-CoV-2 agents. lookchem.com Through molecular docking studies, these compounds were predicted to have strong binding affinities to key viral proteins, including the main protease (Mpro), spike glycoprotein (B1211001), and RNA-dependent RNA polymerase (RdRp), suggesting they could obstruct the function of these essential viral components. lookchem.com These findings highlight the versatility of the N-(9-ethyl-9H-carbazol-3-yl) scaffold for the development of agents targeting a variety of diseases.

Neuroprotective Potentials

Carbazole derivatives are recognized for their neuroprotective capabilities. nih.gov Studies have shown that compounds incorporating the carbazole structure can protect nerve cells from cell death under conditions of calcium overload, block N-methyl-D-aspartate (NMDA) receptors, and stabilize microtubules. echemcom.com For instance, certain N-substituted carbazoles have demonstrated significant neuroprotective activity at low micromolar concentrations. nih.gov This neuroprotective effect is sometimes linked to their antioxidative properties, operating through mechanisms independent of glutathione. nih.gov The core structure serves as a promising foundation for developing agents to manage neurodegenerative diseases. echemcom.comnih.govresearchgate.net The presence of a substituent at the N-position of the carbazole ring has been noted as being essential for this activity. nih.gov

Anticonvulsant and Antiepileptic Research

The carbazole framework is structurally related to the anticonvulsant drug carbamazepine, which has spurred investigations into the antiepileptic potential of its derivatives. mdpi.com Various carbazole-containing compounds have been synthesized and evaluated for their ability to manage seizures in preclinical models. echemcom.comijfans.org For example, Schiff base derivatives of 2-chloro-9H-carbazole-3-carbaldehyde were assessed for anticonvulsant activity using the Maximal Electroshock (MES) method. ijfans.org In these studies, certain derivatives showed a potent ability to shorten the extensor-tonus phase of convulsions, with some compounds demonstrating a response comparable to the standard drug phenytoin. ijfans.org The broad-spectrum anticonvulsant properties of related heterocyclic compounds have been demonstrated in various animal seizure models, including the MES test, the pentylenetetrazole-induced seizure (scPTZ) model, and the psychomotor 6 Hz seizure model. nih.govnih.govsemanticscholar.orgresearchgate.net

Antihistaminic and Antioxidative Properties

Carbazole and its derivatives have been investigated for a variety of biological activities, including antihistaminic and antioxidant effects. nih.govmdpi.comaip.org The structural motif is a key component in compounds designed to exhibit these properties. echemcom.commdpi.com

In terms of antioxidative potential, various studies have highlighted the ability of carbazole derivatives to act against oxidative stress. For instance, a series of 9-ethyl-9H-carbazole-hydrazone conjugates were synthesized and studied for their in vitro antioxidant activity. echemcom.com The results indicated that conjugates featuring a halogen-substituted aromatic moiety, particularly fluorinated ones, had a notable reducing potential. echemcom.com Specifically, meta-substituted conjugates showed higher activity against 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radicals. echemcom.com The antioxidant activity is a significant aspect of the therapeutic profile of carbazoles, contributing to other biological effects such as neuroprotection. nih.gov

Antiviral Activities in Model Systems (e.g., Anti-SARS-CoV-2)

The emergence of viral pathogens like SARS-CoV-2 has prompted the screening of diverse chemical libraries for antiviral agents. nih.gov Carbazole derivatives have been identified as promising candidates in this area. nih.govmdpi.comnih.gov A recent study focused on a novel series of substituted benzofuran-tethered triazolylcarbazoles, synthesized from a 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide precursor, to evaluate their potential against SARS-CoV-2. nih.govmdpi.com

The inhibitory potential of these synthesized compounds was assessed through in silico molecular docking studies against three key SARS-CoV-2 proteins: the main protease (Mpro; PDB ID: 6LU7), the spike glycoprotein (PDB ID: 6WPT), and RNA-dependent RNA polymerase (RdRp; PDB ID: 6M71). nih.govnih.govresearchgate.net The docking results revealed strong binding affinities, suggesting that these compounds could obstruct the function of these crucial viral proteins. nih.govresearchgate.net Several derivatives exhibited binding scores against Mpro that were comparable to or better than approved drugs like lopinavir (B192967) and remdesivir, and significantly more potent than chloroquine (B1663885) and favipiravir. nih.govmdpi.com

| Compound | Mpro (6LU7) | Spike Glycoprotein (6WPT) | RdRp (6M71) |

|---|---|---|---|

| 9b | -8.83 | -6.43 | - |

| 9c | -8.92 | - | - |

| 9d | - | -6.38 | - |

| 9e | -8.77 | -6.69 | -7.61 |

| 9f | - | -6.41 | - |

| 9g | - | - | -7.62 |

| 9h | -8.76 | -6.54 | -8.10 |

| 9i | -8.87 | -6.44 | -8.01 |

| 9j | -8.85 | -6.56 | -7.54 |

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the optimization of lead compounds. nih.govnih.gov For N-(9-ethyl-9H-carbazol-3-yl)propanamide derivatives, SAR analyses have provided insights into the features that enhance their therapeutic potential. mdpi.comnih.gov

Impact of Substituent Nature and Positional Isomerism on Efficacy

The nature and position of substituents on the carbazole and associated moieties significantly affect the biological efficacy of the derivatives. nih.govresearchgate.net In the context of anti-SARS-CoV-2 activity, the substituents on the benzofuran (B130515) ring of the N-(9-ethyl-9H-carbazol-3-yl)acetamide derivatives played a key role in their binding affinity to viral proteins. nih.govmdpi.com

For instance, the docking studies revealed that different substitutions led to varied binding energies. nih.gov

Compound 9c , with a 5-bromo-7-methoxy substitution on the benzofuran ring, showed the highest binding affinity to the main protease (Mpro) with a score of -8.92 Kcal/mol. nih.govmdpi.com

Compound 9i , featuring a 5,7-dichloro substitution, also exhibited a strong binding score of -8.87 Kcal/mol against Mpro. nih.govmdpi.com

Compound 9h , with a 5-bromo substitution, demonstrated the best binding score against RdRp at -8.10 Kcal/mol. nih.govmdpi.com

Compound 9e , a 5-chloro-7-methyl derivative, showed consistently strong binding across all three target proteins (Mpro: -8.77, Spike: -6.69, RdRp: -7.61 Kcal/mol). nih.govmdpi.com

These findings highlight that electron-withdrawing groups (like chloro and bromo) and their positions on the peripheral rings are critical determinants of inhibitory activity. Positional isomerism is also a key factor; studies on other carbazole-dibenzofuran compounds have shown that modifying the substitution position of the carbazole units can significantly alter the material's properties and device performance in applications like OLEDs, a principle that also applies to biological activity. researchgate.net

Rational Design and Optimization Based on SAR Analysis

The insights gained from SAR studies enable the rational design and optimization of more potent and selective therapeutic agents. mdpi.com The development of the benzofuran-tethered triazolylcarbazoles as anti-SARS-CoV-2 agents is an example of such a design strategy. nih.govmdpi.com The core structure combined three moieties—carbazole, triazole, and benzofuran—each known for its own array of biological activities, to create a hybrid molecule with potentially synergistic effects. nih.gov

Based on the SAR analysis from the initial docking results, compounds like 9e, 9h, 9i, and 9j were identified as the most potent derivatives due to their strong and broad-spectrum binding affinities to the viral proteins. nih.govresearchgate.net These potent compounds can serve as a foundation for further investigation and optimization. Future rational design efforts could involve synthesizing new derivatives with similar electronic and steric properties to those of the most active compounds, aiming to enhance binding interactions with the target proteins and improve pharmacokinetic profiles for potential in vivo applications. nih.gov

Advanced Applications and Future Research Directions

Role as Synthetic Intermediates in Advanced Organic Chemistry

Carbazole (B46965) and its derivatives are fundamental building blocks in organic synthesis, serving as intermediates for a wide range of fine chemicals, including pharmaceuticals, plastics, and new polymer materials. tandfonline.comnih.gov The structure of 3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide features several reactive sites that make it a valuable synthetic intermediate. The carbazole ring itself can undergo electrophilic substitution, while the chloro- and amide-functionalized side chain offers avenues for diverse chemical transformations.

The presence of the chloroalkyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. This enables the molecule to be tethered to other molecular scaffolds or polymer backbones, creating more complex architectures. nbinno.com Similarly, the amide linkage can be hydrolyzed to yield an amino group or modified through other reactions, further enhancing the synthetic versatility of the compound. The ability to introduce different substituents at specific positions on the carbazole molecule allows chemists to chemically modify and fine-tune the properties of the resulting derivatives to create novel structures for specific applications. tandfonline.comnih.gov

Classic synthetic routes to the carbazole core include the Borsche-Drechsel cyclization, the Bucherer carbazole synthesis, and the Graebe-Ullmann reaction. tandfonline.comchim.it Modern synthetic chemistry continues to evolve, with transition metal-catalyzed C-H activation and functionalization emerging as powerful tools for creating functionalized carbazole derivatives with high efficiency and regioselectivity. chim.itrsc.org These advanced methods provide efficient pathways to synthesize compounds like this compound and its analogs, paving the way for their use in the construction of sophisticated organic materials and biologically active molecules. nih.govfrontiersin.org

Potential Applications in Materials Science (e.g., High-Triplet Energy Materials for OLEDs)

The unique electronic and photophysical properties of the carbazole core make its derivatives highly sought-after materials in the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org Carbazole-based compounds are prized for their excellent charge-transporting capabilities, high thermal stability, and, crucially, their high triplet energy levels. mdpi.comnbinno.com These characteristics make them ideal candidates for use as host materials in phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency. mdpi.com

In a PhOLED, a phosphorescent guest emitter is dispersed within a host matrix. To ensure efficient light emission, the host material must have a triplet energy level higher than that of the guest emitter to prevent energy back-transfer, which would quench the emission. acs.orgresearchgate.net Carbazole derivatives are particularly well-suited for hosting high-energy blue phosphorescent emitters, which remains a significant challenge in OLED technology. rsc.orgsemanticscholar.org

The triplet energy (Et) of carbazole compounds can be tuned by chemical modification. acs.org For example, creating highly twisted molecular configurations by linking carbazole units can significantly raise the triplet energy. rsc.org Research has shown that various carbazole derivatives exhibit triplet energies well-suited for OLED applications, often exceeding 2.8 eV. mdpi.comnih.gov The structural features of this compound, with substitution at the 3 and 9 positions, are consistent with molecular designs aimed at achieving desirable electronic properties for host materials. acs.org

| Compound | Triplet Energy (Et) [eV] | Glass Transition Temp. (Tg) [°C] | Application Highlight |

|---|---|---|---|

| BCC-27 | 3.02 | 147 | Host for blue FIrpic-based devices. rsc.org |

| BTCC-36 | 2.90 | 210 | Host for deep-blue FIr6-based devices. rsc.org |

| Pyridinyl-Carbazole H2 | 2.81 | 139 | Efficient host for both green and blue PhOLEDs. nih.gov |

| HTM 3c | 2.85 | 165 | Hole-transporting material enhancing EQE in devices. mdpi.com |

Utilization in Biochemical Assays and Diagnostics (e.g., Chromogens in Immunohistochemistry, Substrates in ELISpot)

Derivatives of carbazole have found important niches in the realm of biochemical assays and diagnostics. A prominent example is 3-Amino-9-ethylcarbazole (AEC), a compound structurally related to this compound. AEC is widely used as a chromogenic substrate for the enzyme horseradish peroxidase (HRP) in immunohistochemistry (IHC) procedures. clinisciences.comdbiosys.com

In IHC, an antibody linked to an enzyme like HRP is used to detect a specific antigen in a tissue sample. clinisciences.com When the chromogenic substrate is added, the enzyme catalyzes a reaction that produces a colored, insoluble precipitate at the location of the antigen. clinisciences.comdbiosys.com In the case of AEC, HRP catalyzes its oxidation in the presence of a peroxide substrate, resulting in a distinct red-colored product. dbiosys.com This allows for the clear visualization of the target antigen under a light microscope.

The choice of chromogen is critical and can be selected to provide contrast with endogenous pigments within the tissue, such as melanin. dbiosys.com The red color produced by AEC is particularly useful in applications where the brown color of the more common chromogen, DAB, would be obscured. dbiosys.com Given the structural similarity of the 9-ethyl-9H-carbazol-3-yl core, it is plausible that this compound or its derivatives, particularly if the amide is converted to a primary amine, could function similarly as chromogenic substrates in enzyme-linked assays.

Emerging Research Avenues for this compound and its Derivatives

The versatility of the carbazole scaffold continues to open up new frontiers of research. Beyond established applications, derivatives of this compound are poised to contribute to several emerging fields.

Organic Photovoltaics (OPVs): The excellent hole-transporting properties that make carbazoles useful in OLEDs are also highly desirable for organic solar cells. nbinno.commdpi.com Carbazole derivatives are being investigated as donor materials and hole-transport materials in dye-sensitized solar cells (DSSCs) and perovskite solar cells, where they can contribute to higher power-conversion efficiencies. mdpi.com

Medicinal Chemistry: There is a surge of interest in the pharmacological potential of carbazole derivatives. mdpi.com Numerous studies have reported a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. ijpsjournal.commdpi.comeurekaselect.comnih.gov The structure of this compound could serve as a starting point for developing new therapeutic agents. The reactive chloro group allows for the attachment of various pharmacophores to the carbazole core, enabling the creation of libraries of compounds for biological screening. nih.govfrontiersin.org

Porous Organic Polymers: Carbazole derivatives are being used as building blocks for microporous organic polymers (MOPs). tandfonline.comnih.gov These materials possess high stability, controllable pore sizes, and large surface areas, making them promising for applications in gas storage, separation, and heterogeneous catalysis. tandfonline.comnih.gov

Challenges and Opportunities in the Academic Research of Carbazole-Based Compounds

Despite the immense potential of carbazole-based compounds, researchers face several challenges that also represent significant opportunities for innovation.

Challenges:

Synthetic Efficiency: While many synthetic methods exist, some rely on expensive catalysts, harsh reaction conditions, or produce toxic byproducts. rsc.org Developing more sustainable and cost-effective "green" synthetic routes is an ongoing challenge.

Material Stability: In materials science, particularly for blue OLEDs, achieving long operational lifetimes remains a hurdle. Carbazole-based materials can suffer from degradation over time, impacting device performance. semanticscholar.org

Bioavailability: In medicinal chemistry, the therapeutic application of some carbazole derivatives is hampered by their low water solubility and poor bioavailability, which complicates drug delivery and efficacy. mdpi.com

Opportunities:

Molecular Design: The true power of carbazole chemistry lies in its structural versatility. The carbazole ring can be functionalized at multiple positions (N-9, C-3/6, C-2/7), allowing for precise tuning of electronic, optical, and biological properties. tandfonline.comrsc.orgmdpi.com This provides a vast chemical space for designing next-generation materials and drugs.

Supramolecular Chemistry: The integration of carbazole units into larger supramolecular assemblies is a promising research direction. This could lead to the development of novel molecular sensors, switches, and simulated enzyme models. tandfonline.com

Interdisciplinary Applications: The broad utility of carbazoles encourages collaboration across disciplines. Chemists, materials scientists, physicists, and biologists can work together to explore applications ranging from flexible displays and solar cells to targeted cancer therapies. tandfonline.commdpi.com The continued exploration of structure-property relationships will undoubtedly lead to new and exciting discoveries, cementing the role of carbazole derivatives as vital compounds in modern science. tandfonline.com

Q & A

Basic Research Questions